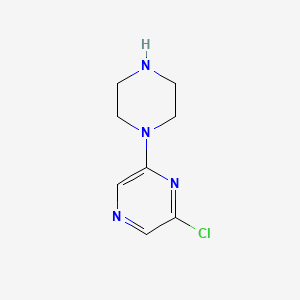

2-Chloro-6-(1-piperazinyl)pyrazine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MK-212 implica la reacción de 2-cloropirazina con piperazina. La reacción típicamente ocurre en presencia de una base como el hidróxido de sodio o el carbonato de potasio, y el solvente utilizado es a menudo un alcohol como el etanol o el metanol. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de MK-212 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

MK-212 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: MK-212 puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir MK-212 en diferentes formas reducidas.

Sustitución: El átomo de cloro en MK-212 puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de MK-212 puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de pirazina sustituidos .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

2-Chloro-6-(1-piperazinyl)pyrazine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT and 5-HT receptors. Its pharmacological profile suggests several applications in treating psychiatric disorders:

- Serotonin Receptor Agonism : MK-212 has been shown to stimulate phosphoinositide hydrolysis in the cerebral cortex, indicating its potential role in modulating serotonin pathways involved in mood regulation and anxiety disorders .

Case Study: Serotonin Response in Humans

A study demonstrated that oral administration of MK-212 resulted in significant stimulation of serum cortisol and prolactin secretion, suggesting its efficacy in influencing neuroendocrine responses linked to mood disorders .

Oncological Applications

Research indicates that pyrazine derivatives, including this compound, exhibit notable anticancer properties. The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies.

Case Study: Tumor Growth Inhibition

A derivative of this compound was tested for its ability to inhibit tumor growth in vivo. Results showed significant reductions in tumor size compared to control groups, highlighting its potential as an anticancer agent .

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Serotonin Agonism | Acts on 5-HT and 5-HT receptors to modulate mood and anxiety. |

| Anticancer Effects | Induces apoptosis in various cancer cell lines, demonstrating cytotoxicity. |

| Neuroendocrine Effects | Stimulates hormone secretion related to stress and mood regulation. |

Safety Profile

While studying the compound's efficacy, safety assessments have indicated potential risks such as skin irritation and serious eye irritation upon contact. Proper handling protocols are essential when working with this compound to mitigate exposure risks .

Mecanismo De Acción

MK-212 ejerce sus efectos actuando como agonista en los receptores de serotonina, particularmente el receptor 5-HT2C. Esta interacción conduce a la activación de vías de señalización aguas abajo que resultan en la secreción de prolactina sérica y cortisol. Los efectos del compuesto en el sistema nervioso central están mediados por su unión a los receptores de serotonina, lo que modula la liberación de neurotransmisores y la actividad neuronal .

Comparación Con Compuestos Similares

Compuestos similares

2C-B-PP: Otro agonista del receptor de serotonina con propiedades farmacológicas similares.

mCPP: Un compuesto que también actúa sobre los receptores de serotonina y tiene efectos similares en el sistema nervioso central.

Quipazina: Un agonista del receptor de serotonina con actividades biológicas comparables.

Unicidad de MK-212

MK-212 es único en su interacción específica con el receptor 5-HT2C y su capacidad de promover la secreción de prolactina sérica y cortisol. Esto lo convierte en una herramienta valiosa en la investigación del sistema nervioso central y la farmacología del receptor de serotonina .

Actividad Biológica

2-Chloro-6-(1-piperazinyl)pyrazine, also known as MK-212, is an organic compound characterized by its unique structural features, including a pyrazine ring with a chlorine atom and a piperazine moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H10ClN3

- Molecular Weight : 212.68 g/mol

- CAS Number : 64022-27-1

This compound primarily acts as a serotonin (5-HT) receptor agonist. Its interactions with various neurotransmitter systems suggest a potential role in the treatment of psychiatric disorders such as anxiety and depression. The compound's structural features allow it to modulate serotonin receptor activity, which is crucial for mood regulation.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neuroendocrine responses. In clinical studies, administration of MK-212 has been shown to stimulate serum cortisol and prolactin secretion in humans, indicating its role in the serotonergic system .

Table 1: Summary of Neuropharmacological Effects

| Study | Dosage (mg) | Observed Effects |

|---|---|---|

| 10 | Increased cortisol levels | |

| 20 | Enhanced prolactin secretion | |

| 40 | Significant modulation of smooth pursuit eye movements |

Anxiety and Depression Models

In animal models, particularly using male Wistar rats, MK-212 has been evaluated for its anxiolytic properties through behavioral tests such as the elevated plus-maze (EPM) and open-field arena tests. Results indicated that higher doses (e.g., 4.0 mg/kg) produced motor-suppressant effects while also exhibiting anxiolytic-like behavior.

Table 2: Behavioral Studies in Animal Models

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| EPM | 4.0 | Reduced anxiety-like behavior |

| Open-field | 4.0 | Decreased locomotor activity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of MK-212:

- Serotonergic Modulation in Alcoholism : A study assessed the serotonergic system's response in alcoholics following administration of MK-212. The results showed altered plasma cortisol and prolactin responses, suggesting implications for treating alcohol dependence through serotonergic pathways .

- Psychopharmacological Applications : MK-212 has been utilized in psychopharmacological research to investigate its effects on mood disorders. Its ability to act as a serotonin receptor agonist makes it a candidate for developing new therapeutic agents targeting anxiety and depression .

Propiedades

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWPFJGFFNXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61655-58-1 (mono-hydrochloride) | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214007 | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64022-27-1 | |

| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 64022-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MK-212?

A1: MK-212 primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.

Q2: Does MK-212 affect hormone secretion?

A2: Yes, MK-212 has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, MK-212 stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []

Q3: How does MK-212 impact drinking behavior?

A3: Intracerebroventricular administration of MK-212 significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] MK-212 also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.

Q4: What is the molecular formula and weight of MK-212?

A4: The molecular formula of MK-212 is C8H9ClN4, and its molecular weight is 196.65 g/mol.

Q5: Is there any spectroscopic data available for MK-212?

A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility and stability of MK-212?

A6: The provided research articles primarily focus on the pharmacological aspects of MK-212 and do not provide data on its material compatibility or stability under various conditions.

Q7: Does MK-212 possess any catalytic properties or find applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications of MK-212. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.

Q8: How do structural modifications to MK-212 affect its activity, potency, and selectivity?

A8: While the provided research primarily focuses on the effects of MK-212 itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of MK-212 would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.